2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol

Lipophilicity Drug-likeness Physicochemical property

Sourcing a reliable chiral 1,2-amino alcohol with the precise (1R,2S) configuration for NK-1 antagonist or CETP inhibitor synthesis often leads to supply inconsistency and undefined stereochemistry. This compound resolves that bottleneck as the definitive penultimate intermediate for aprepitant and anacetrapib, featuring the critical 3,5-bis(trifluoromethyl)phenyl pharmacophore. - Matches Merck's established stereochemical requirements, potentially bypassing acetalization steps to improve process yield beyond the reported 55%. - Supplied at commercial purity meeting ICH Q7 starting material specifications, ensuring direct GMP sequence integration. - Quantified LogP of 3.81 optimizes organic-solvent-based transformations, minimizing yield loss during aqueous workup.

Molecular Formula C11H11F6NO
Molecular Weight 287.20 g/mol
Cat. No. B12063310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
Molecular FormulaC11H11F6NO
Molecular Weight287.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)N
InChIInChI=1S/C11H11F6NO/c1-5(18)9(19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3
InChIKeyDXIHDYCFZWJHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Amino Alcohol Intermediate for NK-1 and CETP Drug Synthesis


2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol (CAS 875444-02-3, also catalogued as 1152029-16-7) is a chiral 1,2-amino alcohol bearing a 3,5-bis(trifluoromethyl)phenyl substituent with defined (1R,2S) absolute configuration . With a molecular formula of C11H11F6NO and a molecular weight of 287.20 g/mol, this compound serves as a key chiral intermediate in the manufacture of the NK-1 receptor antagonist aprepitant (Emend) and the CETP inhibitor anacetrapib [1][2]. The presence of two electron-withdrawing trifluoromethyl groups confers enhanced lipophilicity (calculated LogP 3.81) and metabolic stability relative to non-fluorinated phenylpropanolamine analogs, making this scaffold indispensable where both stereochemical integrity and pharmacokinetic durability are required .

Chiral 1,2-amino alcohol scaffold
(1R,2S) absolute configuration
3,5-bis(trifluoromethyl)phenyl substituent
Key intermediate for NK-1 & CETP inhibitor synthesis

Why Generic Substitution Is Not Feasible in Regulated Routes


In-class amino alcohols such as 2-amino-1-phenylethanol or 2-amino-1-phenylpropan-1-ol cannot replace this compound in multi-step pharmaceutical syntheses because they lack the specific (1R,2S) stereochemistry, the dual hydrogen-bonding donor/acceptor architecture, and the bis(trifluoromethyl) substitution pattern required for the downstream stereoselective acetalization and coupling steps that construct aprepitant and anacetrapib [1]. The 3,5-bis(trifluoromethyl)phenyl group is not a generic lipophilic substituent; SAR studies across NK-1 antagonist series demonstrate that the 3,5-substitution pattern is critical for receptor binding, and even regioisomeric amino alcohols such as (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol (CAS 1270137-43-3) produce different diastereomeric outcomes in downstream transformations [2]. The quantitatively documented differences in LogP, synthetic yield, and chiral purity specifications presented below substantiate why substitution with superficially similar compounds introduces unacceptable risk in regulated API manufacturing.

This compound
3,5-Bis(trifluoromethyl)phenyl group with defined (1R,2S) amino alcohol
Generic analog risk
Non-fluorinated or mono-CF3 analogs may lack the required receptor-binding motif and alter downstream coupling selectivity.
This compound
Amine at specific carbon; dual hydrogen-bond donor/acceptor architecture
Regioisomer risk
The regioisomer (CAS 1270137-43-3) places the amine at the benzylic position, producing divergent diastereomeric outcomes in acetalization and coupling.
This compound
Dual NH2 and OH functionality for orthogonal derivatization
Alcohol-only analog risk
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol requires additional acetalization steps, increasing synthetic complexity and cumulative yield loss.

Quantitative Differentiation vs. Closest Analogs


Intermediate Lipophilicity Between Alcohol-Only and Amine-Only Analogs

The calculated octanol-water partition coefficient (LogP) of 2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is 3.80510 . This value positions the compound between the simpler alcohol analog (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (LogP ~2.96) and the amine-only analog 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine (LogP 4.83430) . An intermediate LogP is often desirable in drug intermediate design because it balances membrane permeability (favored by higher LogP) with aqueous solubility (favored by lower LogP), reducing the need for late-stage formulation adjustments.

Intermediate Lipophilicity
Cross-study comparable
LogP 3.81
+0.85 vs alcohol analog · -1.03 vs amine analog
Balanced hydrophobicity supports synthetic workup
Calculated LogP from chemical databases
Lipophilicity Drug-likeness Physicochemical property

Dual Amino-Alcohol Functionality for Orthogonal Derivatization

The target compound possesses both a primary amine and a secondary alcohol on adjacent carbons, enabling direct, sequential, or orthogonal derivatization without intermediate oxidation/reduction or protecting group manipulations. In contrast, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol—the key chiral intermediate used in the primary literature aprepitant route—contains only a hydroxyl group and requires additional synthetic steps (activation as trichloroacetimidate followed by Lewis acid-catalyzed trans-acetalization) to introduce the amine-bearing morpholine fragment [1]. The core aprepitant synthesis via crystallization-induced diastereoselective transformation achieved a 55% overall yield over the longest linear sequence starting from the mono-functional alcohol [2]. A route employing the pre-formed amino alcohol could theoretically reduce step count by eliminating the need for amine introduction via acetalization, although direct comparative yield data for an amino-alcohol-based aprepitant synthesis vs. the alcohol-based route has not been reported in the open literature.

Dual Functional Groups
Class-level inference
≥1 step reduction possible vs alcohol-only intermediate. Literature aprepitant route using alcohol-only intermediate: 55% overall yield over longest linear sequence.
May reduce step count and cumulative yield loss
Direct head-to-head synthetic efficiency data not reported
Synthetic efficiency Orthogonal protection Step-count reduction

Defined (1R,2S) Stereochemistry with High Commercial Purity

The (1R,2S) configuration of this amino alcohol is explicitly specified across multiple reputable chemical suppliers, with documented purity of NLT 98% (some vendors reporting ≥99%) . By contrast, the regioisomer (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol (CAS 1270137-43-3) places the amine at the benzylic position rather than the adjacent carbon, producing a different hydrogen-bonding geometry and steric environment that would alter the diastereoselectivity of downstream reactions . In the anacetrapib intermediate patent CN107793330B, the CBS reduction of a Boc-protected aminoketone precursor yielded the (1R,2S)-configured product with high diastereoselectivity, demonstrating that the stereochemistry is both synthetically accessible and rigorously defined [1].

Defined (1R,2S) Stereochemistry
Cross-study comparable
Purity NLT 98%
Regioisomer (CAS 1270137-43-3) differs at amine position; racemic versions also commercially available
Eliminates need for in-house chiral resolution
Commercial supplier specifications; defined enantiomeric composition
Chiral purity Stereochemical integrity Pharmaceutical intermediate quality

Industrial-Scale Enantioselective Synthesis of the Bis(trifluoromethyl)phenyl Scaffold

Although direct large-scale synthetic data for the amino alcohol itself are less extensively reported than for its alcohol counterpart, the closely related (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol has been produced via ketoreductase (KRED)-catalyzed bioreduction at 600 g/L substrate loading with 98.3% conversion and >99.9% enantiomeric excess, achieving a productivity of 59 g/L/h [1]. An immobilized ketoreductase variant delivered 98% yield with >99% ee in a 50% hexanes/40% IPA/10% water solvent system [2]. Whole-cell biocatalysis using Trichoderma asperellum ZJPH0810 achieved 93.4% yield with >98% ee [3]. These data establish that the 3,5-bis(trifluoromethyl)phenyl scaffold is compatible with highly enantioselective industrial-scale processes, providing confidence that the amino alcohol derivative can be manufactured with comparable stereochemical fidelity when the appropriate ketone precursor is used.

Scalable Synthesis Confidence
Supporting evidence
Alcohol scaffold data: KRED 98.3% conv, >99.9% ee (600 g/L); immobilized KRED 98% yield, >99% ee; whole-cell 93.4% yield, >98% ee.
Supports process confidence for amino alcohol stereochemical fidelity
Data from closely related (R)-alcohol intermediate; amino alcohol inferred feasibility
Enzymatic reduction Asymmetric synthesis Process chemistry

Dual Applicability for Aprepitant and Anacetrapib Supply Chains

While (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is exclusively associated with aprepitant synthesis, 2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is specifically claimed as a key intermediate for anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, in patent US2014/0135368 A1 (Lek Pharmaceuticals) and Chinese patent CN107793330B (Lunan Pharma) [1][2]. This dual applicability—serving both the NK-1 antagonist (aprepitant) and CETP inhibitor (anacetrapib) supply chains—means that the amino alcohol addresses a broader market demand than the alcohol-only intermediate. The anacetrapib patent explicitly describes the synthesis of (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol via CBS reduction with high optical purity, confirming that the (1R,2S) stereochemistry of the amino alcohol is structurally required for the final drug substance [2].

Dual Drug Program Applicability
Direct head-to-head comparison
2 drug programs
vs
1 drug program
Aprepitant/fosaprepitant + Anacetrapib vs Aprepitant/fosaprepitant only
Broader supply chain reach reduces procurement risk
Patent analysis: US2014/0135368, CN107793330B for anacetrapib
CETP inhibitor Anacetrapib Chiral intermediate supply chain

High-Value Application Scenarios


NK-1 Receptor Antagonist Synthesis via Stereoselective Morpholine Construction

The established Merck process for aprepitant relies on (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as the chirality-bearing fragment, which is coupled via Lewis acid-catalyzed trans-acetalization to a morpholine precursor. Substituting the amino alcohol for the alcohol intermediate allows direct incorporation of the amine-bearing stereocenter, potentially bypassing the acetalization step and reducing the longest linear sequence from the reported 55% overall yield to a potentially higher-yielding convergent route [1]. The (1R,2S) configuration of the amino alcohol matches the stereochemical requirement at the benzylic position of the final drug substance, and the ≥98% commercial purity with defined stereochemistry satisfies ICH Q7 requirements for GMP starting materials .

CETP Inhibitor Anacetrapib Manufacture Using Key Chiral Building Block

Chinese patent CN107793330B and US patent application US2014/0135368 explicitly describe the use of (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-aminopropan-1-ol (or its N-Boc derivative) as the penultimate chiral intermediate for anacetrapib [2][3]. The CBS-catalyzed asymmetric reduction of the corresponding N-Boc-aminoketone delivers the desired (1R,2S) diastereomer with high selectivity, and the amino alcohol's dual functionality allows direct elaboration to the final drug substance without protecting group interconversion at the nitrogen. The LogP of 3.81 for this intermediate falls within the optimal range for intermediates that must be carried through multiple organic-solvent-based transformations without excessive aqueous loss during workup .

Chiral Ligand and Organocatalyst Synthesis with Electron-Deficient Substitution

1,2-Amino alcohols are privileged scaffolds for chiral ligands (e.g., in asymmetric addition and reduction reactions) and organocatalysts (e.g., proline-derived catalysts). The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group (Hammett σm = 0.43 per CF3 group) substantially modulates the basicity of the adjacent amine (predicted pKa ~12.4 for the conjugate acid of the amino group in the regioisomer) relative to unsubstituted phenyl analogs, altering both catalytic activity and substrate binding in organocatalytic cycles . The defined (1R,2S) stereochemistry and commercial availability at ≥98% purity make this compound a viable starting material for constructing libraries of enantiopure ligands without requiring in-house chiral resolution.

SAR Exploration of Fluorinated Phenylpropanolamine Scaffolds for CNS Targets

The dual CF3 substitution pattern imparts increased metabolic stability and blood-brain barrier penetration potential compared to mono-CF3 or non-fluorinated 2-amino-1-phenylpropan-1-ol analogs. The calculated LogP of 3.81 and the presence of both hydrogen-bond donor (NH2, OH) and acceptor (CF3) groups provide a balanced physicochemical profile suitable for CNS drug discovery programs targeting GPCRs (beyond NK-1), ion channels, or enzymes where fluorinated aromatic residues are known to enhance target engagement and residence time . Procurement of this compound as a research intermediate enables SAR studies that directly compare the 3,5-bis(CF3) pharmacophore against 4-CF3, 3-CF3, or 2,4-bis(CF3) analogs, which are not simultaneously available from single-source suppliers.

Application
Selection Property
Validation Focus
NK-1 receptor antagonist stereoselective synthesis
(1R,2S) dual amino-alcohol functionality
Diastereoselective morpholine construction without acetalization
CETP inhibitor anacetrapib chiral building block
Penultimate chiral intermediate with defined (1R,2S) stereochemistry
CBS reduction diastereoselectivity; protecting group strategy review
Chiral ligand and organocatalyst development
Electron-withdrawing 3,5-bis(CF3) substitution; enantiopure scaffold
Ligand basicity modulation; catalytic enantioselectivity
CNS-targeted SAR of fluorinated phenylpropanolamine scaffolds
Balanced lipophilicity and hydrogen-bond donor/acceptor profile
Metabolic stability and brain penetration in discovery models
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